Ethyl piperidin-4-ylcarbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

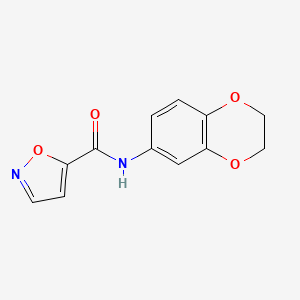

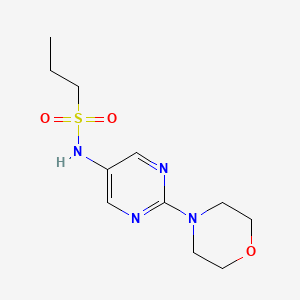

Ethyl piperidin-4-ylcarbamate hydrochloride is a chemical compound with the CAS Number: 64951-38-8 . It has a molecular weight of 208.69 and its IUPAC name is ethyl 4-piperidinylcarbamate hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H . This code provides a specific string of characters that describes the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 208.69 .Aplicaciones Científicas De Investigación

Cytotoxic Effects in Cancer Research

Ethyl piperidin-4-ylcarbamate hydrochloride derivatives have been studied for their cytotoxic effects on cancer cells. For instance, a derivative compound demonstrated significant cytotoxicity against estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB-231 breast cancer cells. This compound is a potent topoisomerase II inhibitor, suggesting its potential application in cancer therapy (Siwek et al., 2012).

Modulation of Glutamate Receptors

Research on derivatives of this compound includes the investigation of their effects on the induction of long-term potentiation in the hippocampus of rats. One experimental drug facilitated glutamatergic transmission in the brain after systemic administration, which significantly increased the degree and duration of long-term potentiation. This suggests its utility in enhancing memory retention and cognitive functions (Stäubli et al., 1994).

Antimuscarinic Activities

A study synthesized and evaluated derivatives of this compound for their binding affinity to muscarinic receptors and antimuscarinic activities. These derivatives exhibited high affinities for M1 and M3 receptors, with significant selectivity for M3 over M2 receptor. This indicates their potential in developing treatments for conditions like urinary urge incontinence with fewer side effects (Naito et al., 1998).

Impurity Identification in Pharmaceutical Analysis

In the context of pharmaceutical analysis, the identification and quantification of impurities in this compound bulk drug were performed. This research is crucial for ensuring the quality and safety of pharmaceutical products containing this compound (Liu et al., 2020).

Role in Antitumor Effects

The metabolite of this compound, SN-38, plays a significant role in the antitumor effect of the prodrug CPT-11. SN-38 is more cytotoxic in vitro than CPT-11 itself, indicating its essential role in the mechanism of action of CPT-11 against tumors (Kawato et al., 1991).

Safety and Hazards

The safety information for Ethyl piperidin-4-ylcarbamate hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl piperidin-4-ylcarbamate hydrochloride, is an important task of modern organic chemistry . This area of research is expected to continue to grow in the future.

Mecanismo De Acción

Target of Action

Ethyl Piperidin-4-ylcarbamate Hydrochloride is a derivative of Piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to observable effects at the cellular or systemic level.

Biochemical Pathways

Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the pharmacological activities of piperidine derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

ethyl N-piperidin-4-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQCSJIZVBFKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2769605.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)

![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)

![3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2769612.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)

![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)

![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)